4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide
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Overview
Description
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide is a compound known for its significant biological activities, particularly in the field of cancer research. It is a benzamide derivative that has been studied for its potential as an antineoplastic agent, meaning it can inhibit or prevent the proliferation of neoplasms (tumors) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide typically involves the condensation of 4-acetamidobenzoic acid with 2-amino-5-pyridin-4-ylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of large-scale reactors, efficient mixing, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and acetamido groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting histone deacetylases (HDACs), which are enzymes involved in modifying chromatin structure and regulating gene expression.
Medicine: Investigated for its potential as an anticancer agent, particularly in treating solid tumors and leukemia.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
The compound exerts its effects primarily by inhibiting histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDACs, 4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide promotes a more relaxed chromatin structure, allowing for increased gene expression, particularly of genes involved in cell cycle arrest and apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
Tacedinaline (CI-994): Another HDAC inhibitor with similar structure and function.
Vorinostat (SAHA): A well-known HDAC inhibitor used in cancer therapy.
Belinostat: Another HDAC inhibitor with a broader spectrum of activity.
Uniqueness
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide is unique due to its specific inhibition profile of HDACs and its potential for selective activity against certain types of cancer cells. Its structure allows for modifications that can enhance its efficacy and reduce side effects compared to other HDAC inhibitors .
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)23-17-5-2-15(3-6-17)20(26)24-19-12-16(4-7-18(19)21)14-8-10-22-11-9-14/h2-12H,21H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
BBHURYMVPMFILR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N |
Origin of Product |
United States |
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